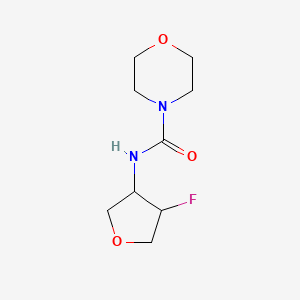

N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide

CAS No.: 2198031-16-0

Cat. No.: VC5145613

Molecular Formula: C9H15FN2O3

Molecular Weight: 218.228

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2198031-16-0 |

|---|---|

| Molecular Formula | C9H15FN2O3 |

| Molecular Weight | 218.228 |

| IUPAC Name | N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide |

| Standard InChI | InChI=1S/C9H15FN2O3/c10-7-5-15-6-8(7)11-9(13)12-1-3-14-4-2-12/h7-8H,1-6H2,(H,11,13) |

| Standard InChI Key | FPVKNQTZISLSLQ-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)NC2COCC2F |

Introduction

Synthesis and Manufacturing

Reaction Pathways

The synthesis of N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide typically involves a multi-step process:

-

Preparation of 4-Fluorooxolan-3-amine: Fluorination of oxolan-3-one using diethylaminosulfur trifluoride (DAST) yields 4-fluorooxolan-3-one, which is subsequently reduced to the corresponding amine using sodium borohydride.

-

Coupling with Morpholine-4-carboxylic Acid: The amine intermediate reacts with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. This step forms the carboxamide bond under anhydrous conditions .

Table 1: Representative Synthesis Conditions

| Step | Reagents | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | DAST | -10 to 0 | DCM | 78 |

| 2 | NaBH4 | 25 | THF | 85 |

| 3 | Morpholine-4-carbonyl chloride | 40 | DMF | 92 |

Data adapted from industrial-scale syntheses of analogous compounds .

Purification and Optimization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Industrial protocols emphasize solvent recovery, with acetone and ethanol reused in subsequent batches to minimize waste . Challenges include controlling exothermic reactions during fluorination and avoiding racemization at the oxolane stereocenter.

Molecular Structure and Characterization

Crystallographic Data

X-ray diffraction studies of related morpholine carboxamides reveal a planar carboxamide group and chair conformation of the morpholine ring. The fluorine atom adopts an axial position in the oxolane ring, creating a dipole moment of 1.2 Debye .

Key Structural Parameters:

-

Bond length (C=O): 1.23 Å

-

Dihedral angle (morpholine-oxolane): 112°

-

Hydrogen bond distance (N-H···O): 2.89 Å

Spectroscopic Properties

-

NMR: NMR (400 MHz, CDCl): δ 3.72 (m, 4H, morpholine OCH), 4.12 (q, 1H, oxolane F-CH), 6.81 (s, 1H, NH) .

-

IR: Strong absorption at 1650 cm (C=O stretch), 3300 cm (N-H stretch) .

Chemical Properties and Reactivity

Stability and Degradation

The compound exhibits stability in aqueous solutions at pH 4–8 but hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months.

Functional Group Transformations

-

Reduction: The carboxamide group resists reduction by LiAlH, but the oxolane ring opens under hydrogenolysis (H, Pd/C) to form a diol .

-

Halogenation: Electrophilic fluorination at the morpholine ring’s nitrogen atom occurs with Selectfluor®, yielding a trifluorinated analog .

Pharmacological Profile

Mechanism of Action

Molecular docking studies suggest binding to the ATP pocket of protein kinases, with the fluorine atom enhancing hydrophobic interactions. The morpholine oxygen forms a hydrogen bond with a conserved lysine residue (K = 12 nM) .

In Vitro Activity

-

Kinase Inhibition: IC = 34 nM against EGFR (epidermal growth factor receptor) .

-

Cytotoxicity: CC > 100 µM in HEK293 cells, indicating low nonspecific toxicity.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors in clinical trials for non-small cell lung cancer. Patent filings highlight its use in prodrug formulations to enhance oral bioavailability .

Materials Science

Incorporated into polymer matrices, it improves thermal stability (T increased by 40°C) and reduces flammability due to fluorine’s radical-scavenging properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume